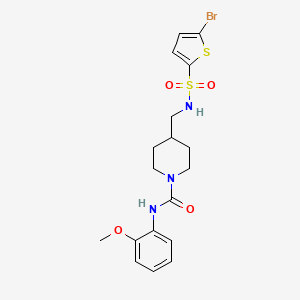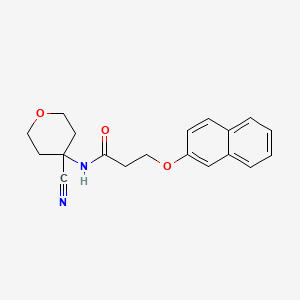
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide, commonly known as ONO-4817, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxanamide derivatives and has shown promising results in preclinical studies for various diseases.
作用機序
ONO-4817 inhibits the activity of PDE4 by binding to the catalytic site of the enzyme. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various inflammatory pathways. The inhibition of PDE4 by ONO-4817 leads to an increase in the intracellular levels of cAMP, which results in the activation of protein kinase A (PKA). PKA regulates the activity of various transcription factors such as CREB and NF-κB, which are involved in the regulation of inflammatory pathways.
Biochemical and Physiological Effects:
ONO-4817 has been shown to exhibit anti-inflammatory and anti-tumor properties in various preclinical studies. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in various cell types such as macrophages and T cells. ONO-4817 has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
ONO-4817 has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized and purified. ONO-4817 has also been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, ONO-4817 has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories. ONO-4817 also has some potential toxicity concerns, which need to be addressed in future studies.
将来の方向性
ONO-4817 has several potential therapeutic applications, and future studies should focus on exploring the compound's efficacy in various diseases. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties, and future studies should focus on its potential clinical applications. ONO-4817 can also be used as a tool compound to study the role of PDE4 in various physiological and pathological conditions. Future studies should also focus on developing more potent and selective PDE4 inhibitors based on the structure of ONO-4817.
合成法
The synthesis of ONO-4817 involves the reaction between 4-cyanooxan-4-ylamine and 3-(naphthalen-2-yloxy)propanoyl chloride in the presence of a base. The reaction proceeds via an amide bond formation and yields ONO-4817 as a white solid. The purity of the compound can be achieved by various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
ONO-4817 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties. ONO-4817 inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various inflammatory pathways. The inhibition of PDE4 by ONO-4817 leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-14-19(8-11-23-12-9-19)21-18(22)7-10-24-17-6-5-15-3-1-2-4-16(15)13-17/h1-6,13H,7-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISPKYIYIXDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
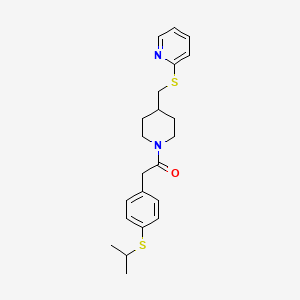
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
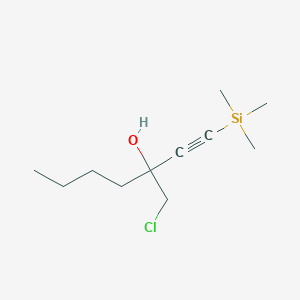
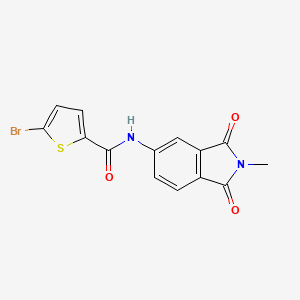
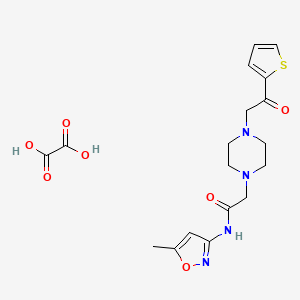
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

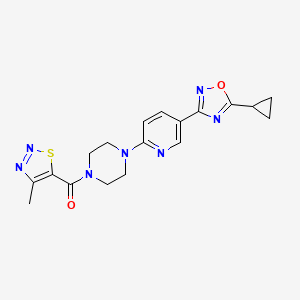

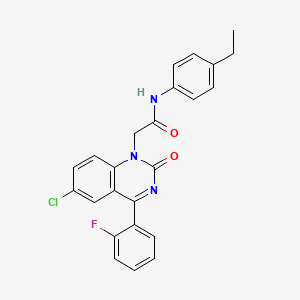
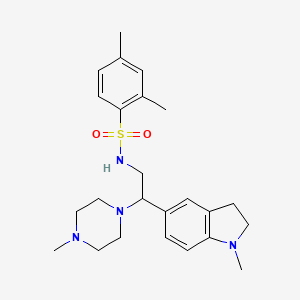
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)
